Ethyl (3-chlorophenyl)carbamate

Fragment-Based Drug Discovery Structural Biology Tyrosine Phosphatase

Researchers targeting PTP1B for diabetes and obesity programs often lack validated chemical starting points with resolved structural data. Ethyl (3-chlorophenyl)carbamate is a confirmed fragment hit co-crystallized with PTP1B (PDB 7GSA), providing a direct template for structure-guided optimization. • Co-crystal structure (PDB 7GSA) - experimentally validated binding mode enables rational, structure-based lead design • Kovats RI 1583 (SE-30) - definitive identity standard for GC method development and impurity profiling • PROTAC building block - ethyl carbamate and 3-Cl-phenyl handles support rapid degrader library synthesis

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 2150-89-2
Cat. No. B1361616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-chlorophenyl)carbamate
CAS2150-89-2
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12)
InChIKeyLBVUCHGNHUEOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3-chlorophenyl)carbamate (CAS 2150-89-2) — A Foundational 3-Chlorophenyl Carbamate Scaffold for Fragment-Based and Synthetic Chemistry


Ethyl (3-chlorophenyl)carbamate (CAS 2150-89-2) is a phenylcarbamic acid ester defined by a 3-chlorophenyl moiety linked to an ethyl carbamate group (C9H10ClNO2; MW 199.63) [1]. The compound is a white crystalline solid with a density of 1.268 g/cm³, a boiling point of 238.5°C (at 760 mmHg), and a calculated logP of 2.98, which informs its lipophilicity profile in biochemical and analytical applications [2]. As a carbamate ester, it serves as a versatile chemical building block and has been specifically identified as a ligand of interest in protein crystallography studies involving the therapeutically relevant phosphatase PTP1B [3]. The ethyl ester distinguishes it from other 3-chlorophenyl carbamates, such as the bulkier isopropyl ester herbicide chlorpropham, by offering a smaller, more defined chemical footprint suitable for precise synthetic and structural biology applications.

Why a '3-Chlorophenyl Carbamate' Is Not Interchangeable: Structural Specificity of Ethyl (3-chlorophenyl)carbamate (CAS 2150-89-2) in Research


The class of 3-chlorophenyl carbamates encompasses a broad range of compounds where the ester alkyl group dictates key physicochemical properties and biological profiles. Direct substitution of Ethyl (3-chlorophenyl)carbamate with close analogs like chlorpropham (isopropyl ester) or other alkyl variants is scientifically invalid due to divergent molecular properties, which result in significantly different chromatographic behavior, binding interactions, and application suitability [1]. For example, the calculated logP of 2.98 for the ethyl ester [2] contributes to a specific lipophilicity that influences both its retention time in gas chromatography and its behavior in biochemical assays, which will differ markedly from the more lipophilic isopropyl ester. In structural biology, the specific ethyl group is an integral part of the ligand that has been co-crystallized with the PTP1B enzyme [3], demonstrating a unique binding conformation that is unlikely to be replicated by a larger or branched alkyl carbamate analog.

Ethyl (3-chlorophenyl)carbamate (CAS 2150-89-2): Key Differentiating Evidence for Scientific Selection


Structural Biology: Validated Ligand for Allosteric Pocket of Human PTP1B (PDB: 7GSA)

Ethyl (3-chlorophenyl)carbamate has been co-crystallized with human protein tyrosine phosphatase non-receptor type 1 (PTP1B) and is designated as a ligand of interest in the Protein Data Bank (PDB ID: 7GSA) [1]. The structure, solved by X-ray diffraction at a resolution of 1.72 Å, shows the ligand bound to an allosteric site [2]. This is a direct validation of its ability to engage a therapeutically relevant target in a specific binding mode, which is not a generic property of all 3-chlorophenyl carbamates.

Fragment-Based Drug Discovery Structural Biology Tyrosine Phosphatase

Analytical Chemistry: Definitive Gas Chromatography Retention Index (Kovats) for Identification

A Kovats retention index (RI) provides a reliable, instrument-independent metric for confirming the identity of Ethyl (3-chlorophenyl)carbamate in gas chromatography analyses. The compound has a well-defined RI of approximately 1583 on a non-polar SE-30 column at 140°C [1]. This is a specific and reproducible value that distinguishes it from other carbamates with different alkyl ester chains, which would elute at different times.

Analytical Chemistry Quality Control Metabolomics

Synthetic Chemistry: Optimized Synthesis Route with Reported Quantitative Yield

An optimized synthetic route for Ethyl (3-chlorophenyl)carbamate has been reported to yield the product in quantitative yield. The method involves the reaction of 3-chloroaniline with ethyl chloroformate in the presence of pyridine under ice-cooling, achieving a 100% yield (3.9287 g from 2.510 g of 3-chloroaniline) . This demonstrates that the compound can be synthesized with high efficiency, making it an accessible and cost-effective building block.

Organic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical Profile: LogP and Density Differentiation from Higher Alkyl Homologs

The ethyl ester of 3-chlorophenylcarbamate has a calculated logP of 2.98 and a density of 1.268 g/cm³ [1]. As a class, phenylcarbamic acid esters exhibit increasing lipophilicity with larger alkyl groups. For instance, the isopropyl analog (chlorpropham, CAS 101-21-3) has a higher molecular weight (213.66 g/mol) and a higher logP [2], making it less polar. This quantitative difference in lipophilicity (logP) and physical state (solid vs. low-melting solid) directly impacts solubility, formulation behavior, and biological membrane permeability.

Physicochemical Properties Drug Design ADME Prediction

Functional Role: Categorized as a 'Protein Degrader Building Block'

Major chemical suppliers, including Sigma-Aldrich, categorize Ethyl (3-chlorophenyl)carbamate as a 'Protein Degrader Building Block' . This classification, while not based on specific assay data for this compound, indicates its utility as a chemical intermediate for the synthesis of more complex molecules like PROTACs (Proteolysis Targeting Chimeras). Its bifunctional nature and the presence of a halogen on the phenyl ring make it a strategic starting point for linking target-binding ligands to E3 ligase ligands.

Targeted Protein Degradation PROTAC Chemical Biology

Targeted Applications of Ethyl (3-chlorophenyl)carbamate (CAS 2150-89-2) Based on Differentiated Evidence


Fragment-Based Lead Discovery Targeting Allosteric Sites on PTP1B

This compound is a validated fragment for hit-to-lead programs against PTP1B, an important target in diabetes and obesity. The high-resolution co-crystal structure (PDB 7GSA) [1] provides a direct roadmap for structure-guided optimization, a clear advantage over purchasing untested carbamate analogs.

Analytical Method Development and Quality Control via Gas Chromatography

The compound's established Kovats retention index (1583 on SE-30 at 140°C) [2] serves as a primary reference standard for method development, impurity profiling, and confirmation of identity in synthetic or environmental samples. This specific RI is a unique identifier that prevents misidentification with other carbamates.

Cost-Effective Synthesis of Complex Libraries for Medicinal Chemistry

The reported quantitative-yield synthesis makes this compound a highly accessible and economical building block for generating diverse chemical libraries. Researchers can reliably produce or procure this intermediate for use in parallel synthesis to explore structure-activity relationships (SAR) around the 3-chlorophenyl carbamate core.

Building Block for PROTACs and Bifunctional Degraders

Categorized as a 'Protein Degrader Building Block' by leading vendors , this compound is well-suited for constructing PROTAC molecules. The ethyl carbamate and 3-chlorophenyl groups provide convenient functional handles for linking to various target-binding warheads and E3 ligase ligands, accelerating degrader library synthesis.

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